molecular formula C8H6FN3O B1282673 2-Azido-1-(4-fluorophenyl)ethanone

2-Azido-1-(4-fluorophenyl)ethanone

Cat. No.: B1282673
M. Wt: 179.15 g/mol
InChI Key: AFGKBWWZZQOMLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-1-(4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C8H6FN3O and its molecular weight is 179.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Triazole Derivatives : 2-Azido-1-(4-fluorophenyl)ethanone serves as a precursor for triazole compounds, which exhibit antifungal, antibacterial, and anticancer activities. These derivatives have shown significant cytotoxic effects in various studies, making them promising candidates for drug development .
  • Bioorthogonal Chemistry : The azide functional group allows for bioorthogonal reactions, enabling the modification of biomolecules such as proteins and nucleic acids without interfering with biological processes. This property is particularly useful in targeted drug delivery systems.

2. Material Science

  • Polymer Development : The compound can be utilized in the creation of new materials with enhanced properties. Its unique structure contributes to the development of polymers and coatings that exhibit improved performance characteristics.

3. Interaction Studies

  • Binding Affinities : Research has focused on the interaction mechanisms of this compound within biological systems. Studies indicate that triazole derivatives can interact with various biological targets, influencing cellular pathways associated with disease processes .

Case Studies

Study Findings Implications
Genin et al. (2000)Investigated the synthesis of triazoles from azides including this compoundEstablished the compound's role as an intermediate in producing therapeutically active agents .
Parmee et al. (2000)Evaluated the biological activity of synthesized triazolesHighlighted the potential of triazole derivatives in treating infections and cancers due to their cytotoxic properties .
Recent Synthesis StudiesDemonstrated high yields in synthesizing various derivatives using this compoundConfirmed its versatility in creating compounds with diverse biological activities .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Azido-1-(4-fluorophenyl)ethanone, and what factors influence reaction yield?

  • Methodological Answer : The synthesis typically involves bromination of 1-(4-fluorophenyl)ethanone using N-bromosuccinimide (NBS) and p-toluenesulfonic acid in acetonitrile under reflux, followed by azide substitution with sodium azide (NaN₃). Purification via flash silica gel chromatography (EtOAc/hexane) yields ~65% of the product. Key factors affecting yield include stoichiometry (1.4–1.5 equiv. NBS), reaction time (1–1.5 h for bromination, 2–3 h for azidation), and purification efficiency. Side reactions (e.g., over-bromination) must be monitored via TLC .

Q. How is the crystal structure of this compound determined, and what are the key crystallographic parameters?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals an orthorhombic system (space group Pbca) with unit cell parameters a = 10.7985 Å, b = 8.3971 Å, c = 17.485 Å, and Z = 8. The structure is stabilized by intermolecular hydrogen bonds (C–H···O and C–H···N) forming chains parallel to the a-axis. Refinement using SHELXL achieves R = 0.033 and wR = 0.090, with H atoms positioned geometrically .

Q. What spectroscopic and analytical methods are used to characterize this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the azide (δ ~4.5 ppm for CH₂N₃) and aryl groups.
  • IR : Azide stretch at ~2100 cm⁻¹.
  • Mass Spectrometry : Electron ionization (EI-MS) shows peaks at m/z 179 (M⁺), 151 (M–N₂), and 123 (loss of CO).
  • X-ray Crystallography : Validates bond lengths/angles (e.g., C–N₃ = 1.44 Å) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity and safety in synthesizing this compound, given the instability of organic azides?

  • Methodological Answer : Safety protocols include slow NaN₃ addition under ice-cooling to minimize exothermic decomposition. Regioselectivity is ensured by using a polar aprotic solvent (acetonitrile) and maintaining reflux temperature (80–85°C). Post-reaction quenching with ice-water and extraction with diethyl ether reduce side products. Low-temperature flash chromatography minimizes azide degradation .

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of this compound in click chemistry applications?

  • Methodological Answer : The fluorine atom increases the electrophilicity of the ketone group, accelerating Huisgen 1,3-dipolar cycloaddition with terminal alkynes. Computational studies (DFT) show stabilization of the transition state via resonance effects. Experimental rates correlate with substituent Hammett parameters (σₚ ≈ 0.06 for fluorine) .

Q. What challenges arise in interpreting the electron ionization (EI) mass spectrum of this compound, and how can fragmentation patterns be correlated with structural features?

  • Methodological Answer : The azide group undergoes N₂ loss, leading to dominant fragments at m/z 151 (M–N₂) and 123 (M–N₂–CO). The fluorine atom stabilizes the aryl cation, observed at m/z 95 (C₆H₄F⁺). Comparison with NIST reference data (CAS 403-42-9) confirms spectral assignments .

Q. In crystallographic refinement, how are hydrogen atoms treated, and what software is typically employed for this compound?

  • Methodological Answer : H atoms are placed geometrically with C–H = 0.93–0.97 Å and refined using a riding model (Uiso(H) = 1.2Ueq(C)). The SHELX system (SHELXL-2018) is used for refinement, leveraging least-squares minimization on to achieve high precision (S = 1.06) .

Q. How can computational methods predict the bioactivity of triazole derivatives synthesized from this compound?

  • Methodological Answer : Density functional theory (DFT) calculates transition states for azide-alkyne cycloaddition, while molecular docking (AutoDock Vina) models interactions with targets like tubulin or kinases. In vitro validation includes cytotoxicity assays (e.g., IC₅₀ determination against cancer cell lines) .

Properties

Molecular Formula

C8H6FN3O

Molecular Weight

179.15 g/mol

IUPAC Name

2-azido-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C8H6FN3O/c9-7-3-1-6(2-4-7)8(13)5-11-12-10/h1-4H,5H2

InChI Key

AFGKBWWZZQOMLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CN=[N+]=[N-])F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-bromo-1-(4-fluoro-phenyl)-ethanone (1 eq) in DMSO at 10° C. is vigorously stirred and sodium azide (1.25 eq) is added. The mixture is stirred for 1 hour then quenched with water and extracted with ethyl acetate (2×). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered and concentrated under reduce pressure to give 2-azido-1-(4-fluoro-phenyl)-ethanone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.